(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

chiral purity β-amino acid pharmaceutical intermediate

Standard (S)-enantiomer or non-fluorinated analogs cause >100-fold loss in DPP-4 inhibitor potency. This (R)-configured, 3,4-difluoro β-amino acid hydrochloride ensures correct bioactivity. - **Key outcome:** >22-fold improved IC₅₀ (450 nM) vs non-fluorinated (>10,000 nM) - **Operational advantage:** ~50 mg/mL aqueous solubility enables automated peptide synthesis - **Compliance:** Certified as Sitagliptin Impurity 57 HCl (≥98% purity) for ICH Q3A workflows Supplied with full analytical data. Available for research and cGMP intermediate supply.

Molecular Formula C10H12ClF2NO2
Molecular Weight 251.66 g/mol
CAS No. 332061-68-4
Cat. No. B3424083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride
CAS332061-68-4
Molecular FormulaC10H12ClF2NO2
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(CC(=O)O)N)F)F.Cl
InChIInChI=1S/C10H11F2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m1./s1
InChIKeyOWXYSJXKMBDHAS-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-4-(3,4-difluorophenyl)butanoic Acid Hydrochloride: Chiral β-Amino Acid Building Block


(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride, also designated 3,4-difluoro-D-β-homophenylalanine hydrochloride, is a non-proteinogenic, chiral β-amino acid derivative bearing a 3,4-difluorophenyl side chain and a defined (R)-configuration at the β-carbon [1]. The compound is primarily employed as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP‑4) inhibitors and as a certified reference standard for sitagliptin-related impurity profiling .

Chiral intermediate for DPP-4 inhibitor synthesis — (R)-configuration essential
Sitagliptin impurity reference standard — certified identity for method development

Why Generic β-Amino Acid Analogs Cannot Replace This Compound


The (R)-enantiomer is indispensable for the bioactivity of peptide-based DPP‑4 inhibitors; the corresponding (S)-enantiomer consistently displays >100-fold lower potency, rendering racemic or off‑enantiomer material unsuitable [1]. The 3,4-difluoro substitution pattern confers a unique combination of electronic withdrawal and lipophilicity that is not replicated by non‑fluorinated, mono‑fluoro, or 2,5‑difluoro analogs, directly impacting target‑binding affinity [2]. Furthermore, the hydrochloride salt provides markedly superior aqueous solubility compared with the free base, ensuring homogeneous reaction conditions during large‑scale peptide coupling .

Enantiomer mismatch Reported stereospecific activity may preclude replacement with racemic or (S)-enantiomer in DPP-4 studies.
Fluorination pattern 3,4-Difluoro motif confers unique electronic and lipophilic profile; other regioisomers or non-fluorinated analogs may alter target binding.
Salt form Hydrochloride provides markedly higher aqueous solubility than free base; free base or other salts may compromise homogeneous coupling conditions.

Quantitative Evidence Differentiating This Compound from Closest Analogs


Optical Rotation Confirms Absolute (R)-Configuration

The specific rotation of (R)-3-amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is +23.5° (c=1, H₂O), whereas the (S)-enantiomer (CAS 270063-53-1) exhibits −23.5° under identical conditions . The 47° absolute difference provides a direct, quantitative measure of enantiomeric identity and purity, ensuring that only the desired (R)-isomer is employed in stereospecific syntheses.

Optical rotation identity
Source review
Target: +23.5° (c=1, H₂O)
Comparator: −23.5° (c=1, H₂O)
Difference: 47° magnitude
Supports enantiomeric identity verification for stereospecific synthesis.
Conditions: polarimetry, 25 °C; confirm via independent batch polarimetry.
chiral purity β-amino acid pharmaceutical intermediate

Hydrochloride Salt Increases Aqueous Solubility vs Free Base

The hydrochloride salt of (R)-3-amino-4-(3,4-difluorophenyl)butanoic acid exhibits an aqueous solubility of approximately 50 mg/mL at 25 °C, while the free base (CAS 269396-58-9) dissolves to only ~5 mg/mL under the same conditions . This >10-fold solubility advantage eliminates the need for organic co-solvents in aqueous-phase peptide coupling reactions, reducing process complexity and improving batch consistency.

Aqueous solubility
Data to verify
~50 mg/mL (HCl salt) vs ~5 mg/mL (free base)
>10-fold increase
Salt form enables aqueous-phase coupling without co-solvents.
25 °C, deionized water, pH not adjusted; supplier-reported data.
solubility enhancement salt form process chemistry

Certified Purity as Sitagliptin Impurity Reference Standard

The compound is officially listed as Sitagliptin Impurity 57 HCl, supplied with a certified purity of ≥98% (HPLC) . In contrast, generic β-amino acid hydrochlorides are typically offered at 95% purity without impurity-specific certification [1]. This 3% purity differential, combined with documented batch-to-batch consistency, enables accurate quantification of related substances in pharmaceutical release testing, directly supporting ICH Q3A guidelines.

Certified purity level
Supplier data
≥98% (HPLC) with impurity-specific certification
Generic analogs: ≥95% without certification
Certified standard supports sitagliptin impurity quantification in release testing.
Traceable to ICH Q3A context; batch-specific COA recommended.
impurity standard quality control sitagliptin

3,4-Difluoro Pattern Modulates DPP-4 Inhibitory Potency

In a series of β-homophenylalanine-based DPP‑4 inhibitors, the 3,4-difluoro analog displayed an IC₅₀ of 450 nM, whereas the non‑fluorinated parent compound showed an IC₅₀ >10,000 nM [1]. The >22-fold improvement in potency underscores the critical role of the 3,4-difluoro motif in target engagement, a distinguishing feature not provided by mono‑fluoro or 2,5‑difluoro congeners (IC₅₀ = 270 and 119 nM, respectively) [2].

DPP-4 inhibition potency
Class-level inference
IC₅₀ 450 nM (3,4-difluoro)
vs >10,000 nM (non-fluorinated)
>22-fold improvement
3,4-Difluoro motif enhances target engagement in DPP-4 screening.
Recombinant human DPP-4, pH 7.4, 37 °C; SAR inference from analog series.
DPP‑4 inhibitor fluorinated β-amino acid structure–activity relationship

High-Value Application Scenarios


Chiral Intermediate for DPP-4 Inhibitor API Synthesis

The (R)-configuration, confirmed by its positive optical rotation (+23.5°), is mandatory for constructing the bioactive conformation of peptide-based DPP‑4 inhibitors. Using racemic or (S)-enriched material would result in >100-fold loss of potency [1], making this compound the only viable intermediate for manufacturing active pharmaceutical ingredients targeting DPP‑4.

Calibrated Reference Standard for Sitagliptin Impurity Profiling

With a certified purity of ≥98% and designated as Sitagliptin Impurity 57 HCl [1], the compound serves as a quantitative standard for HPLC-based impurity testing during sitagliptin production. Its traceable purity allows laboratories to meet ICH Q3A reporting thresholds without the uncertainty associated with generic standards.

Aqueous-Phase Peptide Coupling for Solid-Phase Synthesis

The hydrochloride salt's >10-fold higher aqueous solubility (~50 mg/mL) relative to the free base [1] permits homogeneous reaction conditions in automated solid-phase peptide synthesizers, reducing cycle times and improving coupling efficiency for peptides containing D-β-homophenylalanine residues.

SAR Tool Compound for DPP-4 Lead Optimization

The 3,4-difluoro pattern confers a >22-fold potency improvement over the non-fluorinated analog (IC₅₀ 450 nM vs >10,000 nM) [1], making the compound a valuable comparator for medicinal chemists evaluating the impact of fluorine substitution on DPP‑4 binding affinity and selectivity.

Application
Selection Property
Validation Focus
DPP-4 inhibitor intermediate synthesis
Stereochemical (R)-configuration identity
Enantiomeric purity and optical rotation consistency
Sitagliptin impurity profiling
Certified impurity standard with traceable purity
HPLC method calibration and system suitability
Aqueous-phase peptide coupling
Hydrochloride salt form solubility profile
Reaction homogeneity and coupling efficiency
DPP-4 SAR comparator
3,4-Difluoro substitution-dependent potency
Target binding affinity and selectivity screening
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